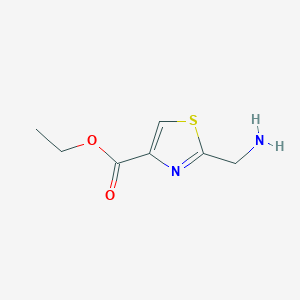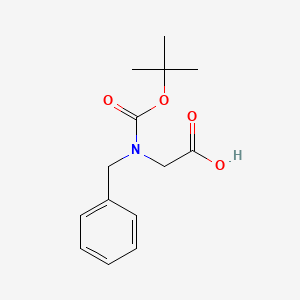
2-(苄基(叔丁氧羰基)氨基)乙酸
概述
描述
“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . More recent work suggests that these reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .
Molecular Structure Analysis
The molecular structure of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is characterized by a benzyl group, a tert-butoxycarbonyl group, and an amino acetic acid group . In the crystal, molecules are linked by weak intermolecular N-H⋯O hydrogen bonds .
Chemical Reactions Analysis
The esterification of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .
Physical And Chemical Properties Analysis
“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a solid at room temperature. It has a molecular weight of 265.31 . The compound should be stored in a sealed container in a dry environment at 2-8°C .
科学研究应用
1. Dipeptide Synthesis
- Application Summary: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
- Application Summary: This compound is used in the synthesis of β-(1,2,4-Triazol-1-yl)alanine derivatives .
- Methods of Application: The synthesis involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .
- Results: A simple synthetic approach to racemic N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine ( 5) in four steps and 68% overall yield starting from oxazoline derivative 1 is reported .
3. Boc Deprotection of Amino Acids and Peptides
- Application Summary: This compound is used in the deprotection of tert-butyloxycarbonyl (Boc) amino acids and peptides .
- Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Results: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
4. Synthesis of Phosphatidylserine and Ornithine
- Application Summary: This compound is used in the synthesis of phosphatidylserine and ornithine .
- Results: The successful synthesis of phosphatidylserine and ornithine using this compound as a protecting group .
5. Direct Introduction of the tert-Butoxycarbonyl Group
- Application Summary: This compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application: A straightforward method has been developed using flow microreactor systems. The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- Results: The successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
6. Synthesis of Amino Acid Ionic Liquids
- Application Summary: This compound is used in the synthesis of amino acid ionic liquids .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids were prepared. The resulting protected ionic liquids were used as the starting materials in dipeptide synthesis .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the ionic liquids without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
4. Synthesis of Phosphatidylserine and Ornithine
- Application Summary: This compound is used in the synthesis of phosphatidylserine and ornithine .
- Results: The successful synthesis of phosphatidylserine and ornithine using this compound as a protecting group .
5. Direct Introduction of the tert-Butoxycarbonyl Group
- Application Summary: This compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application: A straightforward method has been developed using flow microreactor systems. The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- Results: The successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
6. Synthesis of Amino Acid Ionic Liquids
- Application Summary: This compound is used in the synthesis of amino acid ionic liquids .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids were prepared. The resulting protected ionic liquids were used as the starting materials in dipeptide synthesis .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the ionic liquids without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
安全和危害
The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQIUJKAQDRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441164 | |
| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
CAS RN |
76315-01-0 | |
| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
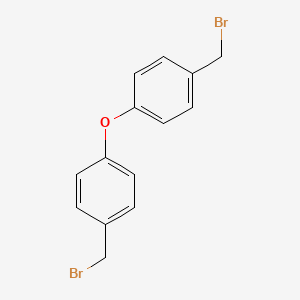

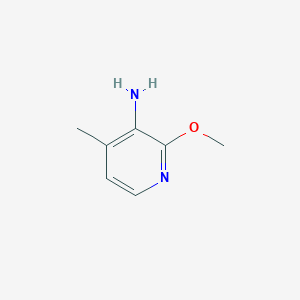

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
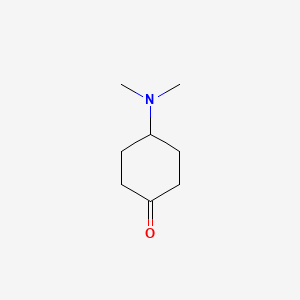
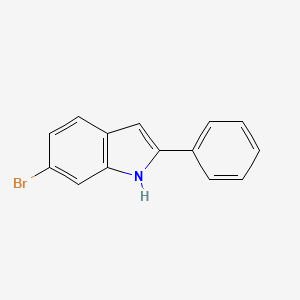

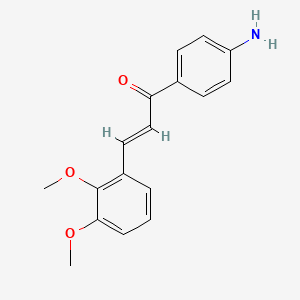
![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)
![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
